Ogerin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ogerin is a selective GPR68 positive aliasing modulator (PAM) with a moderate antagonistic effect on A2A . It inhibits the fear conditioning reflex in mice and also inhibits TGF-β-induced myofibroblast differentiation of fibroblasts from multiple organ systems .

Synthesis Analysis

The synthesis of Ogerin involves a comprehensive structure-activity relationship (SAR) study on the scaffold of the compound . The study led to the development of an improved GPR68 PAM, MS48107, which displayed 33-fold increased allosteric activity compared to Ogerin .Molecular Structure Analysis

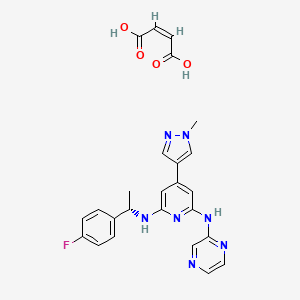

Ogerin has a molecular formula of C17H17N5O, with an average mass of 307.350 Da and a monoisotopic mass of 307.143311 Da .Chemical Reactions Analysis

Ogerin was screened for radioligand binding modulation of CNS GPCRs and toxic pharmacological off-targets, showing minimal activity for all targets . It modulates proton-mediated calcium mobilization at 10 μM .Physical And Chemical Properties Analysis

Ogerin has a molecular weight of 307.14 . It is soluble in DMSO up to 10 mM .Applications De Recherche Scientifique

Inhibition of Myofibroblast Differentiation

Ogerin has been identified as a positive allosteric modulator of GPR68, which can inhibit the differentiation of myofibroblasts. This is particularly significant in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic diseases. The application of Ogerin significantly inhibited αSMA expression and collagen secretion, demonstrating its potential to partially reverse myofibroblast phenotypes .

pH-Dependent Modulation of Fibrosis

The effectiveness of Ogerin is enhanced at an acidic pH, which is a common condition in various fibrotic diseases. This suggests that Ogerin could be particularly useful in environments where pH levels are lower than normal, providing a targeted approach to fibrosis treatment .

Pulmonary Fibrosis Research

Ogerin’s role in inhibiting TGF-β induced myofibroblast differentiation positions it as a valuable tool in pulmonary fibrosis research. It offers a new avenue for exploring treatments that can inhibit or reverse lung tissue scarring .

Cross-Organ Application

Research has shown that the mechanisms of fibrosis may be conserved across different organ systems. Ogerin’s ability to inhibit fibrosis in lung tissue suggests potential applications in treating fibrotic conditions in other organs such as the skin, intestines, and eyes .

GPCR Signaling Pathways

Ogerin’s activation of GPR68 and subsequent induction of PKA-dependent CREB phosphorylation highlight its role in Gαs pathway activation. This is a critical area of study for understanding G-protein coupled receptor (GPCR) signaling pathways and their implications in various diseases .

Drug Development

The properties of Ogerin as a positive allosteric modulator make it a candidate for drug development, especially in the context of diseases where GPR68 plays a regulatory role. Its ability to modulate receptor activity could be harnessed to create more effective treatments .

Tissue Engineering

In tissue engineering, controlling the differentiation of fibroblasts is crucial. Ogerin’s ability to inhibit myofibroblast differentiation could be applied to develop tissues with desired characteristics without the risk of pathological scarring .

Understanding Fibrotic Disease Mechanisms

Ogerin contributes to the broader understanding of fibrotic diseases by offering insights into the cellular and molecular mechanisms of fibrosis. This can inform the development of diagnostic tools and therapeutic strategies .

Mécanisme D'action

- Ogerin is a small-molecule positive allosteric modulator (PAM) that primarily targets G protein-coupled receptor 68 (GPR68) . GPR68 is an understudied orphan GPCR expressed most abundantly in the brain, potentially playing important roles in learning and memory.

- Ogerin potentiates proton activity at the GPR68-G s pathway by acting as a PAM . It enhances the receptor’s response to protons, which may impact downstream signaling cascades.

- Ogerin’s effects on GPR68 likely influence various signaling pathways, including Gq, Gs, G12/13, or Gi/o proteins . These pathways regulate cellular responses and contribute to the receptor’s functional outcomes.

- Ogerin demonstrates bioavailability and is brain-penetrant in mice . This property allows it to reach its target in the central nervous system.

- Environmental factors, such as pH fluctuations, may influence Ogerin’s efficacy. Since GPR68 senses microenvironmental pH changes, alterations in extracellular pH could affect its activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Orientations Futures

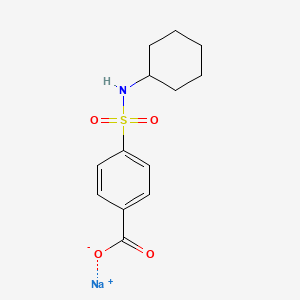

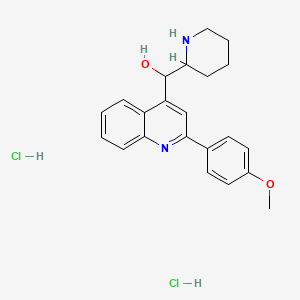

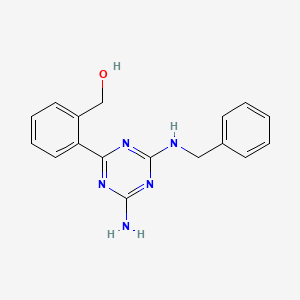

Propriétés

IUPAC Name |

[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGIEDNDSFMSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ogerin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)